REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2.[Na].C(C1C=CC(S)=C(C)C=1)(C)(C)C.O.Cl>CCOC(C)=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2 |f:1.2,^1:12|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(C2=CC1)=O
|
Name
|
4-tert-butyl-2-methyl-benzenethiol sodium salt
|
Quantity
|
11.92 g
|
Type
|
reactant
|
Smiles
|
[Na].C(C)(C)(C)C1=CC(=C(C=C1)S)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with EtOAc (100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl solution (100 ml) and dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
eluting with EtOAc-nHexane (2:3)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.6 mmol | |
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 45.9% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |